molecular formula C12H7F2NO B1324187 2-(3,5-Difluorobenzoyl)pyridine CAS No. 898780-30-8

2-(3,5-Difluorobenzoyl)pyridine

Cat. No.: B1324187
CAS No.: 898780-30-8
M. Wt: 219.19 g/mol
InChI Key: OBWKIDDQSCZLQT-UHFFFAOYSA-N
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Description

2-(3,5-Difluorobenzoyl)pyridine is an organic compound with the molecular formula C12H7F2NO It is characterized by the presence of a pyridine ring attached to a benzoyl group that is substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorobenzoyl)pyridine typically involves the reaction of 3,5-difluorobenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of automated purification systems can streamline the production process and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Difluorobenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-(3,5-Difluorobenzoyl)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-(3,5-Difluorobenzoyl)pyridine exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of these targets by either inhibiting or activating their function, depending on the context of the study .

Comparison with Similar Compounds

  • 2-(3,5-Dichlorobenzoyl)pyridine
  • 2-(3,5-Dibromobenzoyl)pyridine
  • 2-(3,5-Dimethylbenzoyl)pyridine

Comparison: Compared to its analogs, 2-(3,5-Difluorobenzoyl)pyridine is unique due to the presence of fluorine atoms, which impart distinct electronic properties. Fluorine atoms are highly electronegative, which can influence the reactivity and stability of the compound. This makes this compound particularly useful in applications where strong electron-withdrawing effects are desired .

Properties

IUPAC Name

(3,5-difluorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWKIDDQSCZLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642020
Record name (3,5-Difluorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-30-8
Record name (3,5-Difluorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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